1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Overview
Description
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a compound that belongs to the class of molecules known as 1H-imidazo[1,2-b]pyrazoles . This class of molecules has attracted attention due to their diverse and useful bioactivities, including antimicrobial, anti-cancer, and anti-inflammatory properties . The 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .
Synthesis Analysis
The synthesis of 1H-imidazo[1,2-b]pyrazoles involves a selective bromination with N-bromosuccinimide (NBS) in acetonitrile . This is followed by a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These functionalization methods were used in the synthesis of an isostere of the indolyl drug pruvanserin .Molecular Structure Analysis
The molecular structure of 1H-imidazo[1,2-b]pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
The chemical reactions involving 1H-imidazo[1,2-b]pyrazoles include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These reactions are followed by trapping reactions with various electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-imidazo[1,2-b]pyrazoles are influenced by their molecular structure. They are considered potential non-classical isosteres of indole . The search for new indole replacements is mainly motivated by their often low solubility and metabolic stability .Scientific Research Applications
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Organic Synthesis and Pharmaceutical Chemistry
- Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds, are used in organic synthesis and pharmaceutical chemistry .
- The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
- This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
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Cytotoxic Effect on HL-60 Cells
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Anti-tubercular Activity
Future Directions
The future directions for research on 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile and similar compounds could involve further exploration of their bioactivities and potential applications in pharmaceutical, agrochemical, and material science applications . Additionally, the development of new synthesis methods and the study of less common heterocyclic ring systems may yield new physicochemical and medicinal properties .
properties
IUPAC Name |
1,6-dimethylimidazo[1,2-b]pyrazole-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-6-7(5-9)8-11(2)3-4-12(8)10-6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKHMIXUGLTNAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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